molecular formula C6H12O4S B134751 Tetrahydro-2H-pyran-4-yl methanesulfonate CAS No. 134419-59-3

Tetrahydro-2H-pyran-4-yl methanesulfonate

Cat. No.: B134751
CAS No.: 134419-59-3
M. Wt: 180.22 g/mol
InChI Key: GSEZHCLWHDZJAB-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl methanesulfonate is an organic compound with the molecular formula C6H12O4S. It is a derivative of tetrahydropyran and methanesulfonic acid, characterized by its off-white to pale beige solid form. This compound is known for its utility in organic synthesis, particularly as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-4-yl methanesulfonate can be synthesized through the reaction of tetrahydropyran-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at low temperatures (around -10°C). The product is then extracted and purified .

Industrial Production Methods: On an industrial scale, the synthesis follows a similar route but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-4-yl methanesulfonate involves its role as an electrophile in substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to introduce different functional groups into molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the tetrahydropyran ring and the methanesulfonate group, which imparts specific reactivity and stability. This makes it particularly useful in synthetic organic chemistry for introducing the tetrahydropyran moiety into target molecules .

Properties

IUPAC Name

oxan-4-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEZHCLWHDZJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462944
Record name Tetrahydro-2H-pyran-4-yl methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134419-59-3
Record name Tetrahydro-2H-pyran-4-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-4-yl methanesulphonate
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Synthesis routes and methods I

Procedure details

To a solution of tetrahydro-2H-pyran-4-ol (20 g) in tetrahydrofuran (150 mL) and triethylamine (28.5 mL) is slowly added methanesulfonyl chloride (15.5 mL), while keeping the temperature below 30° C. The mixture is stirred for 12 hours at room temperature. The precipitate is filtered off and washed twice with tetrahydrofuran. The combined organic phases are concentrated and partitioned between ethyl acetate and water. The organic phase is dried (Na2SO4) and concentrated to give the title compound. Yield: 29.4 g; TLC: rf=0.36 (silicagel, petrole ether/ethyl acetate 1:1); Mass spectrum (ESI+): m/z=198 [M+NH4]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
28.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methanesulphonyl chloride (1.82 ml, 23.5 mmol) was added dropwise over 10 minutes to an ice-cold solution of tetrahydro-2H-pyran-4-ol (2.0 g, 19.6 mmol) and triethylamine (3.56 ml, 25.5 mmol) in dichloromethane (20 ml), and the reaction then stirred at room temperature for 72 hours. The reaction was washed with saturated aqueous sodium bicarbonate solution (10 ml), dried (MgSO4) and evaporated under reduced pressure to give an orange oil, that solidified on standing, 3.1 g.
Quantity
1.82 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

10 kg tetrahydropyran-4-ol are dissolved in a mixture of 50 L toluene and 10.4 kg triethylamine. 11.55 kg methanesulfonyl chloride in 100 ml toluene are added while maintaining the internal temperature below 20° C. by cooling, and the addition funnel is rinsed with 50 ml toluene. The stirring is continued for one hour. The precipitate is filtered and the filter cake is washed twice with 20 L toluene each. The filtrate is concentrated by vaccum evaporation (60 L were distilled of), seeding crystals and 50 L methylcyclohexane are added. The suspension is cooled to 2° C. After 1 h the product is isolated by filtration, washed with 30 L methylcyclohexane and dried at 30° C. 16.6 kg of the product are obtained as a white solid. Yield: 94%; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.62-1.73 (2H, m), 1.92-2.00 (2 H, m), 3.19 (3H, s), 3.42-3.49 (2H, m), 3.77-3.83 (2H, m), 4.80-4.88 (1H, m).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
10.4 kg
Type
solvent
Reaction Step One
Quantity
11.55 kg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods IV

Procedure details

Step A To a solution of 4-hydroxytetrahydropyran (4.5 g, 44 mmol) (Aldrich) in dichloromethane (90 mL) at 0° C. was added triethylamine (5.4 g, 53 mmol), and methanesulfonyl chloride (3.73 mL, 48 mmol, Aldrich). The reaction mixture was stirred at 0° C. for 1 h, then at room temperature for 1.5 h. The mixture was poured into water, extracted with dichloromethane. The organic layer was separated, washed with water, brine, dried over MgSO4, and concentrated to give crude methanesulfonic acid tetrahydropyran-4-yl ester as a white solid (Yield 8 g, 100%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

4-Hydroxytetrahydropyran (4.86 g, 47.6 mmol) was dissolved in DCM (40 mL) and triethylamine (6.95 mL, 49.9 mmol). The reaction mixture was cooled to 0° C. and a solution of methanesulfonyl chloride (5.72 g, 49.9 mmol) in DCM (10 mL) was added dropwise. The reaction mixture was stirred at 0° C. for 5 min and then allowed to warm to room temperature and stirred for 20 h. The solvents were removed in vacuo to give a white residue which was partitioned between EtOAc and H2O. The aq phase was extracted with EtOAc (2×100 mL). The organic layers were combined, dried (MgSO4) and the solvents were removed in vacuo to give tetrahydro-2H-pyran-4-yl methanesulfonate (8.53 g, 99%) as a colourless gum which solidified on standing.
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step Two
Quantity
5.72 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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